Dipalmitoyl-ptdin

Description

Foundational Significance of Phosphoinositides in Cellular Biology Research

Phosphoinositides (PIPs) are indispensable signaling lipids that, despite their low abundance, act as master regulators of a vast array of cellular activities. nih.govnih.gov They are derived from phosphatidylinositol (PI), which is synthesized primarily at the endoplasmic reticulum and can be reversibly phosphorylated at the 3, 4, and 5 positions of its inositol (B14025) headgroup by specific lipid kinases and phosphatases. cellsignal.comnih.gov This dynamic phosphorylation creates seven distinct PIP species, each with a characteristic location on the cytoplasmic face of cellular membranes. portlandpress.com

This spatial distribution forms a "ZIP code" of signature lipids that defines the identity and function of organelles. portlandpress.com For instance, PI(4,5)P2 is a hallmark of the plasma membrane, PI(3)P marks early endosomes, and PI(4)P is concentrated at the Golgi apparatus. researchgate.net By recruiting and/or activating specific effector proteins, phosphoinositides orchestrate fundamental processes including:

Cell Signaling: They act as precursors to second messengers and as docking sites for signaling proteins, such as those containing PH or FYVE domains, thereby controlling pathways that govern cell growth, proliferation, and survival. cellsignal.comnih.gov

Membrane Trafficking: PIPs are essential for vesicular transport, regulating vesicle budding, fusion, and the movement of proteins and lipids between cellular compartments. mdpi.comnih.gov

Cytoskeletal Dynamics: They play a crucial role in actin remodeling, which is vital for cell motility, division, and maintaining cell shape. cellsignal.com

Ion Channel Regulation: The activity of many ion channels and transporters embedded in the plasma membrane is directly modulated by their interaction with specific phosphoinositides. nih.govnih.gov

Given their central role, the dysregulation of phosphoinositide metabolism is linked to numerous human diseases, including cancer, metabolic disorders, and neuropathies, making them a major focus of biomedical research. nih.govsemanticscholar.org

Distinctive Role and Experimental Utility of Dipalmitoyl Acyl Chains in Phosphoinositide Studies

While cellular phosphoinositides typically possess a specific acyl chain composition, often 1-stearoyl-2-arachidonoyl, researchers frequently utilize synthetic versions with defined acyl chains for experimental clarity. nih.govnih.gov Dipalmitoyl Phosphatidylinositol, with its two saturated C16:0 acyl chains, offers distinct advantages that make it a valuable experimental tool.

The homogeneity of the dipalmitoyl chains allows for the creation of simplified, highly controlled model systems. This is critical for dissecting the complex interplay between lipids and proteins. The saturated nature of the dipalmitoyl chains imparts specific biophysical properties, such as a higher phase transition temperature, leading to the formation of more ordered, gel-phase-like domains in lipid bilayers compared to their unsaturated counterparts. nih.gov This property is exploited to study lipid raft formation and the influence of membrane fluidity on protein function.

A key experimental utility is the ability to isolate the function of the acyl chains themselves. Research comparing the effects of dipalmitoyl-PIP3 (with saturated chains) to dioleoyl-PIP3 (with unsaturated chains) on the nuclear receptor Steroidogenic Factor-1 (SF-1) revealed a significant functional difference. The dipalmitoyl version induced a much higher affinity for a coactivator peptide, demonstrating that the chemical nature of the acyl chains directly controls the structural conformation and, consequently, the function of the receptor. This highlights how using a defined dipalmitoyl backbone provides unambiguous insights into the structure-function relationships of protein-lipid interactions that would be obscured by the heterogeneity of natural lipid mixtures.

| Property | Value |

|---|---|

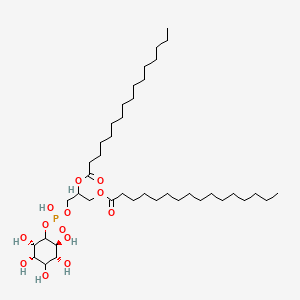

| Molecular Formula | C41H79O13P |

| Molecular Weight | 811.0 g/mol |

| Exact Mass | 810.52582957 Da |

| IUPAC Name | [2-hexadecanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

Overview of Key Academic Research Domains for Dipalmitoyl Phosphatidylinositol

The unique properties of Dipalmitoyl Phosphatidylinositol and its phosphorylated derivatives make them indispensable in several key domains of academic research.

Biophysical Studies of Model Membranes: Dipalmitoyl-containing phospholipids (B1166683) are foundational components in the creation of artificial membranes, such as lipid monolayers, supported lipid bilayers (SLBs), and vesicles. nih.govmdpi.comacs.org These model systems allow researchers to study fundamental membrane properties in a controlled environment. Dipalmitoyl PI is used to investigate lipid phase separation, the formation of microdomains (rafts), membrane fluidity, and the influence of specific lipids on the structural integrity of the bilayer. Molecular dynamics simulations often employ dipalmitoyl lipids to model membrane behavior at an atomic level. nih.gov

Structural Biology and Protein-Lipid Interactions: In fields like X-ray crystallography and NMR spectroscopy, sample homogeneity is critical. Using phosphoinositides with uniform dipalmitoyl chains ensures that protein-lipid complexes are structurally identical, which is essential for obtaining high-resolution structural data. nih.gov This approach has been pivotal in understanding how membrane-associated proteins recognize and bind to specific phosphoinositides, and how the lipid's acyl chains contribute to the stability and conformation of the protein partner.

Elucidation of Cellular Signaling Pathways: Synthetic dipalmitoyl phosphoinositides can be introduced into in vitro biochemical assays or applied to cells to probe their role in signaling cascades. By using a specific molecular species, scientists can dissect the precise requirements for protein recruitment and activation. For example, comparing the signaling outcomes induced by dipalmitoyl PI derivatives versus those with unsaturated chains can reveal specificities in the signaling pathway that are dependent on the biophysical state of the membrane, which is governed by the acyl chains. nih.gov

| Phosphoinositide Species | Acyl Chains | Target Protein | Observed Effect | Research Implication |

|---|---|---|---|---|

| Dipalmitoyl PIP3 | Saturated (16:0/16:0) | Steroidogenic Factor-1 (SF-1) | Induced a stable, ordered protein structure; resulted in a 6-fold higher affinity for a coactivator peptide. | Demonstrates that saturated acyl chains can promote specific, high-affinity protein-cofactor interactions. |

| Dioleoyl PIP3 | Unsaturated (18:1/18:1) | Steroidogenic Factor-1 (SF-1) | Led to a severely disordered protein structure in the coactivator-binding region. | Shows that unsaturated acyl chains can induce conformational flexibility or disorder, modulating protein function. |

Properties

CAS No. |

62742-56-7 |

|---|---|

Molecular Formula |

C41H79O13P |

Molecular Weight |

811 g/mol |

IUPAC Name |

[2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33?,36?,37-,38+,39-,40-,41?/m0/s1 |

InChI Key |

IBUKXRINTKQBRQ-OPOUFWBCSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

dipalmitoyl phosphatidylinositol dipalmitoyl-PtdIn |

Origin of Product |

United States |

Biosynthesis, Metabolic Pathways, and Enzymatic Regulation of Dipalmitoyl Phosphoinositides

Pathways for De Novo Synthesis of Dipalmitoyl Phosphatidylinositol

The de novo synthesis of phosphatidylinositol (PI), the precursor to all phosphoinositides, occurs primarily in the endoplasmic reticulum (ER) ucl.ac.ukwikipedia.orgnih.govnih.gov. This pathway begins with glycerol-3-phosphate (G-3-P), which undergoes sequential acylation to form lysophosphatidic acid (LPA) and then phosphatidic acid (PA) ucl.ac.ukwikipedia.org. PA serves as a central metabolic hub, either being dephosphorylated to diacylglycerol (DAG) for the synthesis of other lipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or being converted into CDP-diacylglycerol (CDP-DAG) by CDP-diacylglycerol synthases (CDS) ucl.ac.ukembopress.orgfrontiersin.orgresearchgate.netembopress.orgplos.org. CDP-DAG, in turn, is the direct precursor for PI synthesis, catalyzed by phosphatidylinositol synthase (PIS) ucl.ac.ukwikipedia.orgnih.govnih.govfrontiersin.orgplos.orgnih.govplos.org.

While the general pathway is conserved, the specific acyl chain composition of PI, including the dipalmitoyl form, is influenced by the availability and selection of fatty acyl-CoA substrates during PA synthesis and the potential for subsequent acyl chain remodeling ucl.ac.ukembopress.orgresearchgate.netembopress.orgnih.govnih.gov. Studies suggest that de novo synthesized PI is initially enriched in saturated and mono-unsaturated acyl chains, and further remodeling through deacylation-reacylation cycles (Lands' cycles) is critical for establishing the characteristic acyl chain profile of PI, which in mammals is typically stearic acid (C18:0) at the sn-1 position and arachidonic acid (C20:4) at the sn-2 position (referred to as C38:4) ucl.ac.ukembopress.orgnih.gov. However, the enzymatic machinery for de novo synthesis and remodeling can accommodate various fatty acyl-CoA chains, potentially leading to the formation of species like dipalmitoyl PI, depending on the cellular lipid environment and specific enzyme selectivities nih.govnih.gov. For instance, CDP-diacylglycerol:inositol (B14025) phosphatidyltransferase has shown varying rates of conversion of different CDP-diacylglycerol species to PI, with dipalmitoyl CDP-DG showing 70% of the rate of the 1-stearoyl-2-oleoyl derivative umich.edu.

Enzymatic Interconversion of Dipalmitoyl Phosphoinositide Species

Once synthesized, PI and its phosphorylated derivatives (phosphoinositides, PIPs) are dynamically interconverted by a family of specific lipid kinases and phosphatases. This interconversion is crucial for generating the diverse PIP species that mediate distinct cellular functions nih.govencyclopedia.pubmdpi.compnas.orgembopress.org.

Phosphoinositide Kinase Activities and Isoforms (e.g., PI3K, PIP5K, PIP4K)

Phosphoinositide kinases catalyze the addition of phosphate (B84403) groups to the inositol ring of PI and its phosphorylated forms. Key kinases involved in generating the PIP family include Phosphoinositide 3-kinases (PI3Ks), Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), and Phosphatidylinositol 5-phosphate 4-kinases (PIP4Ks) embopress.orgfrontiersin.orgelifesciences.orgplos.org.

PI3Ks: These enzymes phosphorylate the 3-position of the inositol ring, converting PI to PI(3)P, PI(3,4)P2, and PI(3,4,5)P3 embopress.org. Class I PI3Ks are particularly important in signaling pathways activated by growth factors and cytokines pnas.orgfrontiersin.orgfrontiersin.org.

PIP5Ks: These kinases are primarily responsible for phosphorylating PI(4)P at the 5-position to produce PI(4,5)P2, a critical lipid involved in membrane trafficking, cytoskeletal regulation, and signaling frontiersin.orgelifesciences.orgplos.orgfrontiersin.orgbiorxiv.org. PIP5Ks can be activated by phosphatidic acid (PA) and are regulated by membrane-bound proteins and dimerization frontiersin.orgelifesciences.org.

PIP4Ks: These enzymes phosphorylate PI(5)P at the 4-position. While both PIP4Ks and PIP5Ks produce PI(4,5)P2, they are not functionally redundant, and their substrate specificities differ elifesciences.orgplos.org.

The acyl chain composition of the substrate PI can influence the activity and selectivity of these kinases, although specific data on dipalmitoyl PI as a substrate for these kinases is limited in the reviewed literature. One study noted that while PA acyl chain composition influenced PIP5K activation, PI itself was a poor substrate and showed no acyl chain discrimination in activation of phosphorylation wisc.edu.

Phosphoinositide Phosphatase Activities and Substrate Specificity (e.g., PTEN, SHIP, INPP4)

Phosphoinositide phosphatases are responsible for removing phosphate groups from PIPs, thereby reversing the actions of kinases and regulating PIP levels. Prominent examples include PTEN, SHIPs, and INPP4 phosphatases nih.govfrontiersin.orgfrontiersin.orgresearchgate.netnih.govuniprot.orgechelon-inc.comgenecards.orguniprot.orgaacrjournals.orgatsjournals.orgnih.govacs.orgnih.govpnas.orgmdpi.comechelon-inc.com.

PTEN (Phosphatase and Tensin Homolog deleted on Chromosome 10): PTEN is a lipid phosphatase that primarily dephosphorylates PI(3,4,5)P3 at the 3-position to PI(4,5)P2, thus opposing PI3K signaling frontiersin.orgechelon-inc.comaacrjournals.orgacs.orgpnas.org. It also acts on PI(3,4)P2, converting it to PI(4)P researchgate.netaacrjournals.orgacs.orgmdpi.com. PTEN's lipid phosphatase activity is critical for its tumor suppressor function aacrjournals.orgpnas.org.

SHIP (SH2 domain-containing inositol phosphatase): SHIP enzymes (SHIP1 and SHIP2) are 5-phosphatases that dephosphorylate PI(3,4,5)P3 to PI(3,4)P2 frontiersin.orgnih.govmdpi.comechelon-inc.comportlandpress.com. They play significant roles in immune cell signaling and insulin (B600854) signaling nih.govechelon-inc.comportlandpress.com.

INPP4 (Inositol Polyphosphate-4-Phosphatase): INPP4A and INPP4B are 4-phosphatases that primarily dephosphorylate PI(3,4)P2 to PI(3)P uniprot.orggenecards.orguniprot.orgatsjournals.orgnih.govmdpi.com. They are involved in regulating the PI3K-Akt signaling pathway and have roles in cell proliferation and apoptosis uniprot.orgatsjournals.orgnih.gov.

The substrate specificity of these phosphatases towards different PIP species is well-established. However, the influence of the acyl chain composition of these substrates, including dipalmitoyl PIPs, on phosphatase activity is less extensively documented in the provided literature. One study indicated that synaptojanin 1, a PI phosphatase, showed a substrate preference for natural PI(4,5)P2 over dipalmitoyl-PI(4,5)P2 wisc.edu.

Role of Phospholipases in Dipalmitoyl Phosphoinositide Metabolism (e.g., PI-PLC, PLD)

Phospholipases cleave ester bonds in phospholipids (B1166683), releasing fatty acids or other head groups, thereby contributing to lipid turnover and signaling.

Phospholipase C (PLC): PLC hydrolyzes PI(4,5)P2 into two second messengers: inositol (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG) wikipedia.org. This hydrolysis is a key event in many signaling cascades. DAG can then be phosphorylated by DAG kinase (DGK) to phosphatidic acid (PA), which can re-enter the PI synthesis pathway wikipedia.orgembopress.org.

Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine (PC) to produce PA and choline (B1196258) wikipedia.orgembopress.org. This PA can then be used for PI synthesis. PLD-generated PA, particularly species containing monounsaturated and diunsaturated fatty acids, has been shown to activate PIP5Ks frontiersin.orgwisc.edu.

The direct role of PI-PLC and PLD in the metabolism of dipalmitoyl PI species is not explicitly detailed in the provided search results, but their general role in cleaving PI and PC, respectively, implies they can influence the pool of precursors and products in the phosphoinositide cycle.

Influence of Acyl Chain Composition on Dipalmitoyl Phosphoinositide Metabolic Flux and Enzyme Selectivity

The acyl chain composition of phospholipids, including phosphoinositides, significantly impacts their physical properties (e.g., membrane fluidity) and their recognition and metabolism by enzymes nih.govembopress.orgembopress.orgnih.govwisc.edunih.govmdpi.com. While mammalian PI species are typically enriched in stearic acid (C18:0) and arachidonic acid (C20:4) (C38:4), other species, including dipalmitoyl PI (C32:0), can be formed and may exhibit differential interactions with metabolic enzymes ucl.ac.ukembopress.orgnih.gov.

Research indicates that enzymes involved in lipid metabolism can exhibit selectivity for specific acyl chain lengths and degrees of unsaturation. For example, some CDP-diacylglycerol synthases (CDS) show preferences for unsaturated acyl chains nih.gov. Studies on PIP5Ks suggest that while PA acyl chain composition can influence their activation, PI itself may not show significant acyl chain discrimination as a substrate wisc.edu. Conversely, some enzymes involved in the PI cycle, such as DGKε and CDS2, are reported to prefer C38:4 substrates, potentially facilitating the efficient replenishment of PI species after PLC activation nih.gov.

The dipalmitoyl species (C32:0) has saturated acyl chains, which generally lead to more rigid membranes compared to unsaturated or mixed-chain species. This difference in physical properties could influence enzyme binding and catalytic efficiency. For instance, a study on bacterial phospholipase D showed that medium-chain length PCs provided more binding sites and stronger hydrogen bond interactions, leading to higher catalytic efficiency, while longer acyl chains increased steric hindrance mdpi.com. While this specific study focused on PC and bacterial PLD, it highlights the principle that acyl chain length can dictate enzyme-substrate interactions. The selective channeling of specific PA species towards CDP-DG synthesis might contribute to the enrichment of certain PI species, and similarly, acyl chain remodeling post-synthesis is a major determinant of PI acyl chain specificity ucl.ac.ukembopress.orgnih.gov.

Spatiotemporal Regulation and Intracellular Localization of Dipalmitoyl Phosphoinositide Synthesis and Turnover

The precise spatiotemporal regulation and localization of phosphoinositide synthesis and turnover are critical for their signaling functions encyclopedia.pubpnas.orgembopress.orgresearchgate.netnih.gov. Different PIP species are enriched in specific cellular compartments, acting as molecular markers and regulators of organelle identity and function nih.govembopress.orgresearchgate.net.

Synthesis Localization: De novo PI synthesis occurs predominantly at the endoplasmic reticulum (ER) ucl.ac.ukwikipedia.orgnih.govnih.gov. The enzymes involved in the CDP-DAG pathway, CDS and PIS, are localized to the ER nih.govfrontiersin.orgnih.gov. PI is then transported from the ER to other cellular membranes, including the plasma membrane and endosomes, via lipid transfer proteins (LTPs) or vesicular transport nih.gov.

Turnover and Localization of Kinases/Phosphatases: The interconversion of PIPs by kinases and phosphatases is also tightly regulated and localized. For example, PI(4,5)P2 and PI(4)P are found at the plasma membrane, late endosomes, and recycling endosomes, playing roles in membrane traffic researchgate.net. PTEN, a PI(3,4,5)P3 phosphatase, localizes to the plasma membrane and the nucleus frontiersin.orgresearchgate.net. SHIP phosphatases are also found in various cellular compartments, regulating PI3K signaling nih.govechelon-inc.com. INPP4A has been localized to early and recycling endosomes, modulating vesicular trafficking atsjournals.org.

Regulation Mechanisms: Spatiotemporal control is achieved through various mechanisms, including the regulated activation of PI kinases and phosphatases, recruitment of PI-specific effector proteins, protein-mediated sequestration, and protection of the PIP headgroup from degradation encyclopedia.pubpnas.orgresearchgate.netnih.gov. Membrane curvature and acyl chain composition can also influence the activity of PIP kinases and phosphatases nih.gov.

While the general localization of PI synthesis is the ER, and PIP interconversion occurs across various membranes, specific data regarding the localization of dipalmitoyl phosphoinositide synthesis or turnover are not explicitly detailed in the provided search results. However, the general principles of lipid metabolism and enzyme localization would apply. The specific acyl chain composition may influence the partitioning of these lipids into different membrane domains or their interaction with specific lipid-binding proteins, thereby contributing to their spatiotemporal regulation.

Compound List:

Dipalmitoyl Phosphatidylinositol (DPPI)

Phosphatidylinositol (PI)

Phosphatidic Acid (PA)

CDP-diacylglycerol (CDP-DAG)

Diacylglycerol (DAG)

Phosphatidylcholine (PC)

Phosphatidylethanolamine (PE)

Lysophosphatidic Acid (LPA)

Phosphatidylinositol 3-phosphate (PI(3)P)

Phosphatidylinositol 4-phosphate (PI(4)P)

Phosphatidylinositol 5-phosphate (PI(5)P)

Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2)

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2)

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2)

Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3)

Inositol (1,4,5)-trisphosphate (IP3)

Glycerol-3-phosphate (G-3-P)

Cardiolipin (CL)

Phosphatidylglycerol (PG)

Phosphatidylserine (PS)

Triacylglycerols (TAG)

Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3)

Inositol 1,4-bisphosphate (Ins(1,4)P2)

Inositol 3,4-bisphosphate (Ins(3,4)P2)

Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4)

Enzymes Mentioned:

Acyltransferases

CDP-diacylglycerol synthase (CDS) (CDS1, CDS2)

CDP-diacylglycerol:inositol phosphatidyltransferase (also known as PI synthase, PIS)

Diacylglycerol kinase (DGK) (DGKε, DGKα, DGKζ)

Glycerol-3-phosphate acyltransferase (GPAT)

Inositol polyphosphate 4-phosphatase (INPP4A, INPP4B)

Inositol polyphosphate 5-phosphatase (INPP5A, INPP5J)

Lipin family of phosphatases

Lysophosphatidic acid acyltransferase (LPAAT1, LPAAT2, LPAAT3)

Membrane bound O-acyltransferase domain-containing protein 7 (MBOAT7, also known as LPIAT)

Phosphatidylinositol 3-kinase (PI3K) (Class I PI3Ks)

Phosphatidylinositol 4-kinase alpha (PI4Kα)

Phosphatidylinositol 4-phosphate 5-kinase (PIP5K) (α, β, γ isoforms)

Phosphatidylinositol 5-phosphate 4-kinase (PIP4K)

Phospholipase A (PLA)

Phospholipase C (PI-PLC)

Phospholipase D (PLD)

Phosphatidylinositol synthase (PIS)

Phosphatidylinositol transfer proteins (PITP)

Phosphatidylinositol phosphate 5-kinase (PIPK)

Phosphatase and Tensin homolog deleted on Chromosome 10 (PTEN)

SH2 domain-containing inositol phosphatase (SHIP) (SHIP1, SHIP2)

Synaptojanin 1

TAMM41 (mitochondrial CDP-DG synthase)

Oculocerebrorenal syndrome of Lowe (OCRL)

Myotubularin (MTM1)

Myotubularin-related proteins (MTMR1–8)

Sphingosine kinase type 1-interacting protein (SKIP)

Syndecan-2 interacting protein (SYNJ2)

Inositol polyphosphate multikinase (IPMK)

Biological Functions and Cellular Mechanisms Mediated by Dipalmitoyl Phosphoinositides

Dipalmitoyl Phosphoinositides in Cellular Membrane Organization and Dynamics

The physical properties and dynamic nature of cellular membranes are essential for their function. Dipalmitoyl phosphoinositides, as constituents of these membranes, contribute to their organization and the regulation of membrane-trafficking events.

The shape and fluidity of the lipid bilayer are critical for cellular processes like vesicle formation and cell migration. Membrane curvature is the physical bending of a membrane, a process mediated by both proteins and the intrinsic properties of lipids. nus.edu.sg The shape of a lipid molecule—determined by the relative size of its polar headgroup and its hydrophobic acyl chains—influences its packing and the curvature it promotes. nus.edu.sg

Phosphoinositides, including the dipalmitoyl species, possess a large and highly charged inositol (B14025) phosphate (B84403) headgroup. This gives the molecule an inverted conical shape, which, when clustered, can impart a negative curvature to the membrane leaflet in which it resides. nus.edu.sg This property is crucial for the initiation of budding events during vesicle formation. Furthermore, the physical curvature of the membrane can, in turn, allosterically regulate the activity of enzymes involved in the phosphoinositide cycle, creating a feedback loop where membrane shape and lipid metabolism are intricately linked. nih.gov For instance, the activity of diacylglycerol kinase ε (DGKε) is significantly enhanced in membrane regions with negative Gaussian curvature, highlighting a synergistic relationship between membrane physics and lipid signaling. nih.gov

Phosphoinositides are master regulators of vesicular transport, acting as molecular signposts that define the identity of different organelles and membrane domains. nih.govnih.gov This spatial and temporal regulation is achieved through a tightly controlled network of specific lipid kinases and phosphatases that interconvert the various phosphoinositide species. nih.gov The distinct localization of these lipids allows for the precise recruitment and activation of effector proteins that drive vesicular budding, transport, and fusion. nih.govfrontiersin.org

The specific phosphorylation pattern on the inositol headgroup is recognized by various protein domains, facilitating the assembly of the machinery required for membrane trafficking. nih.gov For example, Phosphatidylinositol 4-phosphate (PI(4)P) is enriched in the Golgi apparatus, where it is crucial for secretory vesicle formation, while Phosphatidylinositol 3-phosphate (PI(3)P) is a hallmark of early endosomes, regulating the sorting of cargo. nih.govcellsignal.com Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂), found predominantly at the plasma membrane, is essential for clathrin-mediated endocytosis. cellsignal.comresearchgate.net These processes are fundamental to endomembrane transport, ensuring that proteins and lipids are correctly delivered to their destination within the cell.

| Phosphoinositide Species | Primary Cellular Location | Key Role in Membrane Trafficking |

|---|---|---|

| Phosphatidylinositol 4-phosphate (PI(4)P) | Golgi Apparatus, Plasma Membrane | Regulates secretory vesicle budding from the Golgi. frontiersin.orgcellsignal.com |

| Phosphatidylinositol 3-phosphate (PI(3)P) | Early Endosomes, Autophagosomes | Recruits effector proteins for endosomal sorting and autophagy. nih.gov |

| Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) | Plasma Membrane | Essential for clathrin-mediated endocytosis and exocytosis. nih.gov |

| Phosphatidylinositol (3,5)-bisphosphate (PI(3,5)P₂) | Late Endosomes, Lysosomes | Controls late endosomal dynamics and lysosomal function. |

Dipalmitoyl Phosphoinositides as Core Elements in Cellular Signal Transduction Pathways

Beyond their structural roles, dipalmitoyl phosphoinositides are pivotal molecules in signal transduction, where they are converted into other signaling molecules or act as platforms to assemble signaling complexes.

A cornerstone of phosphoinositide signaling is the role of Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂) as a substrate for the enzyme Phospholipase C (PLC). wikipedia.org Following the activation of various cell surface receptors, PLC is recruited to the plasma membrane where it hydrolyzes PI(4,5)P₂. nih.gov This cleavage event generates two potent intracellular second messengers:

Inositol 1,4,5-trisphosphate (IP₃) : A soluble molecule that diffuses into the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. youtube.comyoutube.com

Diacylglycerol (DAG) : A lipid molecule that remains embedded in the plasma membrane. youtube.com

The transient increase in intracellular Ca²⁺ and the generation of DAG cooperate to activate a wide range of downstream cellular responses, including muscle contraction, neurotransmitter release, and cell proliferation.

The diacylglycerol (DAG) generated from PI(4,5)P₂ hydrolysis is a primary activator of Protein Kinase C (PKC), a family of serine/threonine kinases. wikipedia.orgyoutube.com The activation of conventional PKC isotypes requires both DAG and the elevated intracellular calcium levels mediated by IP₃. cellsignal.com Upon binding Ca²⁺, PKC translocates from the cytosol to the plasma membrane, where it interacts with DAG. youtube.com This interaction induces a conformational change in PKC, relieving its autoinhibition and activating its kinase domain. cellsignal.com

Once active, PKC phosphorylates a multitude of substrate proteins, thereby propagating the signal to regulate diverse cellular processes such as gene expression, cell proliferation, and inflammation. cellsignal.com The specific cellular outcome depends on the PKC isotype involved and the downstream targets present in that cell type.

Dipalmitoyl phosphoinositides are also central to the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, growth, and metabolism. creative-diagnostics.comcellsignal.com In response to stimuli like growth factors, Class I PI3Ks are activated at the plasma membrane. nih.gov PI3K then phosphorylates the 3-position of the inositol ring of PI(4,5)P₂, converting it to Phosphatidylinositol (3,4,5)-trisphosphate (PIP₃). nih.govwikipedia.org

PIP₃ is a crucial second messenger that acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain. nih.gov Key among these are the serine/threonine kinase Akt (also known as Protein Kinase B) and its activating kinase, PDK1. creative-diagnostics.com The recruitment of both Akt and PDK1 to the membrane brings them into close proximity, allowing PDK1 to phosphorylate and activate Akt. creative-diagnostics.comyoutube.com Activated Akt then phosphorylates a host of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell growth and proliferation. cellsignal.comwikipedia.org This pathway is tightly regulated by the phosphatase PTEN, which dephosphorylates PIP₃ back to PI(4,5)P₂, thereby terminating the signal. nih.govwikipedia.org

| Pathway | Key Phosphoinositide | Primary Enzyme | Generated Second Messenger(s) | Key Downstream Effector |

|---|---|---|---|---|

| PLC Signaling | PI(4,5)P₂ | Phospholipase C (PLC) | IP₃ and DAG | Protein Kinase C (PKC) |

| PI3K/Akt Signaling | PI(4,5)P₂ | Phosphoinositide 3-Kinase (PI3K) | PIP₃ | Akt (Protein Kinase B) |

Involvement of Dipalmitoyl Phosphoinositides in Cytoskeletal Remodeling and Cell Motility

Phosphoinositides are pivotal regulators of the actin cytoskeleton, orchestrating the dynamic changes required for cell motility, adhesion, and morphology. nih.govresearchgate.net These lipids act as signaling hubs at the plasma membrane, recruiting and modulating a host of actin-binding proteins (ABPs). The interplay between phosphoinositides and these proteins dictates the balance between actin filament assembly and disassembly, which is fundamental for cellular movement. nih.gov

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a key phosphoinositide, is highly abundant in the plasma membrane and plays a direct role in linking the actin cortex to the membrane. nih.gov It achieves this by interacting with linker proteins such as the Ezrin/Radixin/Moesin (ERM) family, which are crucial for maintaining cell shape and integrity. nih.govnih.gov Furthermore, PI(4,5)P₂ directly regulates the activity of numerous ABPs, including profilin, cofilin, vinculin, and N-WASP, thereby influencing actin polymerization, filament severing, and branching. nih.gov The localized synthesis of PI(4,5)P₂ can trigger massive actin filament formation, while its degradation leads to cytoskeletal disruption. nih.gov

The conversion of PI(4,5)P₂ to phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P₃) by phosphoinositide 3-kinases (PI3Ks) is a critical signaling event at the leading edge of migrating cells. nih.gov This gradient of PI(3,4,5)P₃ helps to establish cell polarity and directs the formation of protrusions like lamellipodia, which are essential for directional cell movement. mdpi.com The dynamic turnover of these phosphoinositides is crucial for the cycles of protrusion, adhesion, and contraction that drive cell migration. nih.govmdpi.com For instance, phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P₂) has been shown to be important in the formation of podosomes and invadopodia, which are actin-rich structures involved in cell adhesion and invasion. nih.gov

Table 1: Role of Dipalmitoyl Phosphoinositides in Cytoskeletal Regulation

| Phosphoinositide Species | Interacting Cytoskeletal Protein(s) | Cellular Outcome |

|---|---|---|

| PI(4,5)P₂ | Ezrin/Radixin/Moesin (ERM) proteins, Vinculin, N-WASP, Profilin, Cofilin | Links actin cortex to the plasma membrane, regulates actin polymerization and branching, maintains cell shape. nih.govnih.govnih.gov |

| PI(3,4,5)P₃ | Akt/PKB, Guanine exchange factors (GEFs) | Promotes actin polymerization at the leading edge, establishes cell polarity, drives directional cell migration. nih.govmdpi.com |

| PI(3,4)P₂ | Lamellipodin (Lpd), TAPP1/2 | Regulates actin remodeling, involved in the formation of podosomes and invadopodia. nih.gov |

Dipalmitoyl Phosphoinositides in Nuclear Functions and Chromatin Modification

Beyond their well-established roles at the plasma membrane, phosphoinositides are also present and active within the cell nucleus, where they form a distinct signaling system that regulates critical nuclear processes. nih.govasbmb.org Nuclear phosphoinositides are involved in gene transcription, pre-mRNA splicing, DNA damage response, and cell cycle control. mdpi.commdpi.comresearchgate.net They exert their influence by directly interacting with nuclear proteins, including transcription factors and chromatin-modifying enzymes, thereby altering their activity, localization, and interactions. mdpi.com

A key mechanism by which nuclear phosphoinositides regulate gene expression is through the modulation of chromatin structure. nih.gov Chromatin remodeling complexes, which use the energy of ATP hydrolysis to alter nucleosome positioning and DNA accessibility, are direct targets of nuclear phosphoinositides. mdpi.com For example, nuclear PI(4,5)P₂ has been shown to interact with the BAF (SWI/SNF-like) chromatin remodeling complex. mdpi.commdpi.com This interaction stabilizes the BAF complex's association with chromatin, facilitating changes in gene expression, such as during T-lymphocyte activation. mdpi.com

Phosphoinositides also play a crucial role in epigenetic signaling by influencing histone modifications. mdpi.com The binding of specific phosphoinositides to "reader" proteins can modulate their ability to recognize histone marks or recruit "writer" and "eraser" enzymes that add or remove these modifications. mdpi.com A notable example is the interaction between phosphatidylinositol 5-phosphate (PI(5)P) and the PHD finger domain of the Inhibitor of Growth 2 (ING2) protein. nih.govmdpi.com This binding is important for recruiting histone deacetylase (HDAC) complexes to specific gene promoters, leading to gene repression in response to cellular stress. mdpi.com Furthermore, the basal transcription factor TAF3 contains a PHD finger that interacts with PI(5)P, directly linking nuclear phosphoinositide signaling to the transcriptional machinery and the recognition of histone marks associated with active transcription. nih.gov These findings highlight how dipalmitoyl phosphoinositides, by anchoring these signaling lipids, are integral to the complex regulatory networks that govern genome function.

Table 2: Nuclear Functions of Dipalmitoyl Phosphoinositides

| Nuclear Phosphoinositide | Interacting Nuclear Protein/Complex | Function |

|---|---|---|

| PI(4,5)P₂ | BAF chromatin remodeling complex, Histone H1, RNA Polymerase I | Facilitates chromatin remodeling, modulates transcription. mdpi.commdpi.comfrontiersin.org |

| PI(3,4,5)P₃ | Aly (mRNA export factor), PTEN | Regulates mRNA export, involved in DNA damage response. researchgate.netnih.gov |

| PI(5)P | ING2 (Inhibitor of Growth 2), TAF3 (TATA-binding protein-associated factor 3) | Recruits HDAC complexes for gene repression, links phosphoinositide signaling to the basal transcription machinery. nih.govmdpi.comnih.gov |

Molecular Interactions and Biophysical Characterization of Dipalmitoyl Phosphoinositides

Analysis of Protein-Dipalmitoyl Phosphoinositide Interactions

Dipalmitoyl phosphoinositides, a class of phospholipids (B1166683), are crucial components of cellular membranes that participate in a multitude of signaling and trafficking events. nih.govnih.gov Their function is largely mediated through specific interactions with a diverse array of cellular proteins. These interactions are typically facilitated by conserved lipid-binding domains within the proteins, which recognize the phosphorylated inositol (B14025) headgroup of the phosphoinositide. tandfonline.com This recognition is a key mechanism for the recruitment of proteins to specific membrane compartments, thereby controlling their spatial and temporal activity. nih.govnih.gov The burgeoning field of lipid-protein interaction analysis has led to the development of numerous methods to assess and quantify the binding of proteins to phosphoinositides in membranes. nih.gov

The specific recognition of phosphoinositide isomers is accomplished by a variety of protein domains, which act as readers of the "phosphoinositide code". tandfonline.com Among the most extensively studied are the Pleckstrin Homology (PH), Phox Homology (PX), and FYVE domains. nih.govtandfonline.comnih.gov

Pleckstrin Homology (PH) Domains: The PH domain was the first phosphoinositide-binding domain to be identified and represents the largest family, with over 250 members encoded in the human genome. nih.govbiorxiv.org These domains, typically 100-120 amino acids in length, fold into a characteristic seven-stranded β-sandwich capped by a C-terminal α-helix. biorxiv.org PH domains are known to be involved in recruiting signaling proteins to cellular membranes. nih.gov Their binding specificity varies significantly; some, like the PH domain from phospholipase C delta-1 (PLCδ1), show high specificity for a particular phosphoinositide such as Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂), while others exhibit more promiscuous binding to several phosphoinositides. nih.govresearchgate.net

Phox Homology (PX) Domains: PX domains are another significant class of phosphoinositide-binding modules. nih.govnih.gov Like PH domains, they play a role in membrane trafficking and signaling by mediating protein-lipid interactions. The binding of PX domains to membranes is often an initial step that facilitates further specific recognition of a phosphoinositide, which can then induce a hydrophobic insertion into the bilayer. nih.gov While some PX domains show a preference for Phosphatidylinositol 3-phosphate (PtdIns(3)P), the family as a whole displays a wide range of specificities and affinities for different phosphoinositides. nih.gov

FYVE Domains: Named after the four proteins in which they were first identified (Fab1, YOTB, Vac1, and EEA1), FYVE domains are characterized by their specific and high-affinity binding to PtdIns(3)P. nih.govnih.gov This interaction is critical for the recruitment of proteins to endosomal membranes, where PtdIns(3)P is enriched. nih.gov The binding is mediated by a conserved structural motif that coordinates the PtdIns(3)P headgroup, and this interaction can be sensitive to pH changes in the cellular environment. nih.gov Unlike the broader specificity seen in many PX domains, FYVE domains are exclusively selective for PtdIns(3)P. nih.gov

| Domain | Typical Ligand(s) | Key Function | Reference |

|---|---|---|---|

| Pleckstrin Homology (PH) | PtdIns(4,5)P₂, PtdIns(3,4,5)P₃ (Varies) | Signal transduction, membrane recruitment | nih.govnih.govbiorxiv.org |

| Phox Homology (PX) | PtdIns(3)P, other phosphoinositides | Membrane trafficking, protein sorting | nih.govnih.gov |

| FYVE | PtdIns(3)P | Endosomal targeting and trafficking | nih.govnih.gov |

The specific recognition of phosphoinositides by their cognate binding domains is rooted in precise molecular interactions, which have been elucidated through structural biology techniques like X-ray crystallography and NMR. nih.govnih.gov The interaction primarily involves the water-soluble inositol phosphate (B84403) headgroup of the lipid.

For PH domains, the structural basis of recognition involves a highly specific binding pocket. The structure of the Grp1 PH domain in complex with inositol 1,3,4,5-tetrakisphosphate (the headgroup of PtdIns(3,4,5)P₃) reveals a novel mode of recognition that explains its high specificity. nih.govresearchgate.net This binding is mediated by a network of hydrogen bonds and electrostatic interactions between amino acid residues in the PH domain and the phosphate groups on the inositol ring. researchgate.net

Similarly, the crystal and NMR structures of the EEA1 FYVE domain complexed with PtdIns(3)P analogues show that the headgroup is coordinated within a small, concave binding pocket. nih.gov This pocket is formed by several conserved motifs within the FYVE domain that together create a precise fit for the 3-phosphate group, explaining the domain's exclusive specificity. nih.gov While the primary interaction is with the headgroup, the dipalmitoyl acyl chains anchor the phosphoinositide within the lipid bilayer, ensuring that the protein is recruited to the membrane surface. Additionally, non-specific electrostatic interactions with other acidic lipids in the membrane and hydrophobic insertion into the bilayer can enhance the binding affinity and stability of the protein-lipid complex. nih.gov

The interaction between dipalmitoyl phosphoinositides and proteins is a fundamental mechanism for controlling protein function and location within the cell. nih.gov By recruiting proteins to specific membrane compartments, phosphoinositides act as master regulators of spatial and temporal signaling events. nih.gov

The subcellular localization of numerous proteins is directly dependent on their ability to bind specific phosphoinositides. For instance, the recruitment of proteins containing FYVE domains to endosomes is contingent upon the presence of PtdIns(3)P in these membranes. nih.gov If the production of PtdIns(3)P is blocked by inhibiting the relevant phosphoinositide 3-kinase (PI3K), these proteins redistribute to the cytoplasm, demonstrating the critical role of the lipid in their localization. nih.gov The availability of phosphatidylinositol (PI), the precursor for all phosphoinositides, is essential for maintaining the distinct pools of these signaling lipids in various organelles, including the plasma membrane, Golgi complex, and endosomes. researchgate.net

Beyond localization, phosphoinositide binding can directly modulate the activity of proteins, including enzymes and ion channels. nih.gov This regulation can occur through allosteric conformational changes induced upon lipid binding or by facilitating the assembly of larger protein complexes on the membrane surface. nih.gov For example, the catalytic activity and distribution of enzymes like Phosphatidylinositol 4-kinase IIα (PI4KIIα) are controlled by lipid modifications and their association with specific membrane domains, highlighting the multifaceted effects of lipid interactions on protein function. nih.gov

Integration of Dipalmitoyl Phosphoinositides in Biomimetic Membrane Models

To study the complex interactions between lipids and proteins in a controlled environment, researchers utilize biomimetic membrane models that mimic the structure of natural cell membranes. ethernet.edu.etresearchgate.netsemanticscholar.org Dipalmitoyl phosphoinositides, along with other lipids featuring dipalmitoyl acyl chains such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), are frequently used components in the construction of these models. mdpi.com These artificial systems, which include liposomes (vesicles), supported lipid bilayers, and monolayers, allow for the detailed investigation of how specific lipids influence membrane properties and protein behavior. researchgate.netsemanticscholar.org

The incorporation of dipalmitoyl phosphoinositides into these models is crucial for studying proteins that are recruited or regulated by them. researchgate.net For example, liposomes containing specific phosphoinositides can be used in pull-down assays to identify and characterize novel phosphoinositide-binding proteins from cell lysates. biorxiv.org Supported lipid bilayers on solid substrates are used to study the diffusion of lipids and the binding kinetics of proteins to the membrane surface. researchgate.net These models have been instrumental in advancing our understanding of the dynamic interplay between membrane biophysical properties and lipid-protein interactions. researchgate.net The development of novel chemical ligation techniques further enables the spontaneous, in-situ formation of biomimetic phospholipid membranes from water-soluble precursors, offering simplified methods for generating these essential research tools. nih.gov

| Biomimetic Model | Description | Typical Application | Reference |

|---|---|---|---|

| Liposomes/Vesicles | Spherical lipid bilayer(s) enclosing an aqueous core. | Studying protein binding, membrane permeability, and fusion. | researchgate.netmdpi.com |

| Supported Lipid Bilayers (SLBs) | A planar lipid bilayer deposited on a solid support. | Investigating lipid diffusion and protein-membrane kinetics. | researchgate.netwpmucdn.com |

| Monolayers | A single layer of lipid molecules at an air-water interface. | Analyzing peripheral protein binding and insertion into membranes. | researchgate.net |

Biophysical Studies of Dipalmitoyl Phosphoinositide-Containing Bilayers

The inclusion of dipalmitoyl phosphoinositides into a lipid bilayer can significantly alter the membrane's biophysical properties. These properties—including fluidity, thickness, curvature, and surface charge—are critical for membrane function and modulate interactions with membrane-associated proteins. researchgate.net Biophysical techniques are employed to characterize these changes and understand their physiological consequences.

The dipalmitoyl chains, being saturated, tend to pack tightly, leading to membranes that are more ordered or in a gel-like state compared to those with unsaturated acyl chains, particularly at lower temperatures. The negatively charged phosphoinositide headgroup contributes to the surface potential of the membrane, influencing electrostatic interactions with proteins and ions. nih.gov These biophysical characteristics are not static but are dynamically regulated within the cell to control vital processes like signal transduction and membrane trafficking. researchgate.net

Advanced Methodologies in Dipalmitoyl Phosphoinositide Academic Research

Synthetic Chemistry Approaches for Dipalmitoyl Phosphoinositide Analogs

The synthesis of dipalmitoyl phosphoinositides and their analogs is a complex and crucial area of research, providing essential tools to study their biological functions. These synthetic molecules allow for detailed investigation into the roles of specific phosphoinositide species in cellular signaling and metabolism.

Design and Synthesis of Metabolically Stabilized Dipalmitoyl Phosphoinositide Analogs

Metabolically stabilized analogs of dipalmitoyl phosphoinositides are invaluable for studying their prolonged effects in cellular systems, as they resist degradation by cellular enzymes. nih.govnih.gov These analogs often feature modifications to the phosphate (B84403) groups to render them resistant to phosphatases.

One common modification is the replacement of a phosphate oxygen with sulfur, creating a phosphorothioate (B77711) analog. nih.govlookchem.com For example, the trisphosphorothioate (PT) analog of PtdIns(3,4,5)P3 has been synthesized and shown to mimic the effects of insulin (B600854) in activating sodium transport, demonstrating its long-lived agonist activity. nih.gov Similarly, a phosphorothioate analog of dipalmitoyl PtdIns was synthesized and its interaction with phospholipase C was studied. ias.ac.in

Another strategy involves replacing the phosphate group with a methylenephosphonate (MP) group. acs.org The 5-methylenephosphonate analog of PtdIns(5)P has been synthesized and shown to bind to the tumor suppressor protein ING2, similar to the natural lipid. acs.org These stabilized analogs are crucial for investigating the roles of specific phosphoinositides in processes like chromatin modification and cell death. acs.org

The synthesis of these analogs often employs similar strategies to those used for the natural compounds, starting from protected myo-inositol derivatives and coupling them with the appropriate diacylglycerol backbone. nih.gov The choice of modification depends on the specific biological question being addressed, as different modifications can have varying effects on protein binding and downstream signaling. researchgate.net

Table 2: Examples of Metabolically Stabilized Dipalmitoyl Phosphoinositide Analogs

| Analog Type | Modification | Example Compound | Biological Application | Reference(s) |

| Phosphorothioate (PT) | Replacement of a non-bridging oxygen with sulfur in the phosphate group. | Dipalmitoyl PtdIns(3,4,5)PT3 | Mimics insulin signaling, long-lived agonist activity. | nih.gov |

| Phosphorothioate (PT) | Replacement of a non-bridging oxygen with sulfur in the phosphate group. | Dipalmitoyl PtdIns phosphorothioate | Substrate for phospholipase C studies. | ias.ac.inacs.org |

| Methylenephosphonate (MP) | Replacement of the 5-phosphate with a 5-methylenephosphonate group. | 5-MP analog of PtdIns(5)P | Studying interaction with ING2 protein in chromatin modification. | acs.org |

| Phosphorothioate (PT) | Replacement of the 5-phosphate with a 5-phosphorothioate group. | 5-PT analog of PtdIns(5)P | Studying interaction with ING2 protein and augmenting cell death. | acs.org |

Advanced Analytical Techniques for Dipalmitoyl Phosphoinositide Profiling

The low abundance and rapid turnover of phosphoinositides necessitate highly sensitive and specific analytical techniques for their quantification and localization within cells.

Mass Spectrometry-Based Lipidomics Approaches (e.g., LC-MS, GC-MS) for Dipalmitoyl Phosphoinositide Quantification and Speciation

Mass spectrometry (MS) has become a cornerstone of lipidomics, offering unparalleled sensitivity and structural information for the analysis of dipalmitoyl phosphoinositides. nih.govthermofisher.comcreative-proteomics.com Coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), MS allows for the detailed quantification and speciation of these lipids. allumiqs.comajol.inforesearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing intact phosphoinositide molecules. nih.govchromatographyonline.com Reversed-phase LC can separate different molecular species based on their acyl chain composition, while normal-phase LC can help resolve regioisomers. jsbms.jp Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions of phosphoinositides for MS analysis. jsbms.jp LC-MS/MS methods provide further structural information through fragmentation analysis, allowing for the identification of the headgroup and the specific fatty acyl chains. nih.govresearchgate.net Recent studies have utilized LC-MS to show that phosphoinositides in mammalian tissues are enriched in specific acyl chain species, such as stearoyl/arachidonoyl, and that this composition is actively maintained through metabolic channeling. nih.govembopress.org

Gas chromatography-mass spectrometry (GC-MS) is typically used for the analysis of the fatty acid components of phosphoinositides after hydrolysis and derivatization. embopress.org This technique provides detailed information about the acyl chain composition of the total phosphoinositide pool.

These MS-based approaches have been instrumental in revealing the diversity of phosphoinositide species within cells and how their composition changes in response to various stimuli and in different disease states. nih.govjsbms.jp

Table 4: Mass Spectrometry Techniques for Dipalmitoyl Phosphoinositide Analysis

| Technique | Sample Preparation | Information Obtained | Advantages | Reference(s) |

| LC-MS | Lipid extraction from cells or tissues. | Quantification and speciation of intact phosphoinositides, including acyl chain composition. | High sensitivity and specificity for complex lipid mixtures. | nih.govchromatographyonline.comjsbms.jpembopress.org |

| GC-MS | Hydrolysis of phosphoinositides and derivatization of fatty acids. | Detailed analysis of the fatty acid composition of the phosphoinositide pool. | Accurate quantification of individual fatty acids. | ajol.infoembopress.org |

| LC-MS/MS | Lipid extraction and chromatographic separation. | Structural elucidation through fragmentation patterns, identification of headgroup and acyl chains. | Provides detailed structural information for unambiguous identification. | nih.govresearchgate.net |

Quantitative Imaging and Spatiotemporal Resolution of Dipalmitoyl Phosphoinositides in Cellular Contexts

Understanding the dynamic localization of dipalmitoyl phosphoinositides within cells is crucial to unraveling their function. nih.gov Advanced imaging techniques provide the means to visualize these lipids with high spatial and temporal resolution. nih.govharvard.edu

Genetically encoded fluorescent biosensors are a key tool for live-cell imaging of phosphoinositides. portlandpress.com These biosensors typically consist of a phosphoinositide-binding domain, such as a PH domain, fused to a fluorescent protein. portlandpress.com The translocation of the biosensor to specific membrane compartments indicates the local concentration of the target phosphoinositide. portlandpress.com These sensors have been used to monitor the dynamics of PI(4,5)P₂ at the plasma membrane during processes like endocytosis. pnas.org

Another approach involves the use of chemically synthesized fluorescent probes. researchgate.netnih.gov For example, a sensor for PI(4,5)P₂ was created by labeling an engineered epsin1 ENTH domain with an environmentally sensitive fluorophore. researchgate.netnih.gov This allows for quantitative imaging of the lipid in living cells. Quantum dot-labeled probes have also been developed to quantify and visualize multiple phosphoinositide species simultaneously in fixed cells and tissues. nih.gov

These imaging techniques have revealed that phosphoinositides are not uniformly distributed but are instead concentrated in specific membrane domains, and that their levels can change rapidly in response to cellular signals. nih.govnih.gov The ability to visualize these dynamics provides critical insights into the roles of dipalmitoyl phosphoinositides in a wide range of cellular processes. harvard.edusemanticscholar.org

Table 5: Techniques for Quantitative Imaging of Dipalmitoyl Phosphoinositides

| Technique | Principle | Application | Key Insight | Reference(s) |

| Genetically Encoded Fluorescent Biosensors | Fusion of a phosphoinositide-binding domain to a fluorescent protein. | Live-cell imaging of phosphoinositide dynamics. | Visualization of local changes in phosphoinositide concentration in response to stimuli. | portlandpress.compnas.org |

| Chemically Synthesized Fluorescent Probes | Labeling of a phosphoinositide-binding protein with a fluorophore. | Quantitative imaging of specific phosphoinositides in live or fixed cells. | Spatiotemporal resolution of local phosphoinositide heterogeneity. | researchgate.netnih.gov |

| Quantum Dot-Labeled Probes | Conjugation of phosphoinositide-binding domains to quantum dots. | Simultaneous quantification and visualization of multiple phosphoinositide species. | Detection of changes in phosphoinositide levels and distribution in cells and tissues. | nih.gov |

Computational Modeling and Simulation of Dipalmitoyl Phosphoinositide Systems

Computational techniques, particularly molecular modeling and simulation, offer a powerful lens to investigate the behavior of dipalmitoyl phosphoinositides at a microscopic level. nih.gov These methods complement experimental approaches by providing atomic-resolution insights into the dynamic nature of these lipids within complex biological environments. nih.gov By simulating the forces and movements of individual atoms, researchers can unravel the intricate interactions that govern the function of dipalmitoyl phosphoinositides in cell membranes and their recognition by proteins.

Molecular Dynamics Simulations of Dipalmitoyl Phosphoinositide-Containing Membranes and Their Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for characterizing the biophysical properties of lipid bilayers containing dipalmitoyl phosphoinositides. nih.gov These simulations model the movement of every atom in a system over time, allowing researchers to observe how the inclusion of dipalmitoyl phosphoinositides affects the structure and dynamics of the membrane.

Research Findings:

Simulations also elucidate the specific interactions between dipalmitoyl phosphoinositides and neighboring lipids. The highly charged headgroup of a phosphoinositide like PIP2 engages in strong electrostatic interactions and hydrogen bonding with adjacent lipids and water molecules. nih.gov These interactions can influence the orientation of the inositol (B14025) headgroup and the ordering of the lipid acyl chains. nih.govnih.gov Furthermore, studies using coarse-grained molecular dynamics (CGMD) have investigated the effect of dipalmitoyl phosphoinositides on the elastic properties of membranes, such as bending and tilt moduli, which are crucial for processes like membrane fission and fusion. tandfonline.comufl.edu

Interactive Data Table: Example Parameters for MD Simulation of a DPPIP2-Containing Membrane

This table outlines typical parameters used in an all-atom MD simulation to study a dipalmitoyl phosphoinositide within a larger membrane patch, based on methodologies described in published research. nih.gov

| Parameter | Value/Description | Purpose | Citation |

| System Composition | 71 DPPC lipids, 1 DPPIP2 lipid, ~3400 water molecules, K+ and Cl- ions | To create a realistic, hydrated, and charge-neutral membrane environment. | nih.gov |

| Force Field | CHARMM27 with custom parameters for the phosphoinositide headgroup | To accurately describe the interatomic forces and potential energies of all components. | nih.gov |

| Simulation Box | ~48 Å x 48 Å x 66 Å | To define the periodic boundary conditions for the simulation. | nih.gov |

| Temperature | 323.15 K (50°C) | To simulate the membrane in a biologically relevant liquid-crystalline phase. | nih.gov |

| Pressure | 1 atm | To maintain constant pressure, mimicking physiological conditions. | nih.gov |

| Simulation Time | >100 nanoseconds | To allow the system to reach equilibrium and to sample molecular motions adequately. | nih.gov |

Computational Docking Studies of Dipalmitoyl Phosphoinositide-Protein Binding

Computational docking is a method used to predict the preferred orientation and binding affinity of one molecule to another. In the context of dipalmitoyl phosphoinositides, docking studies are crucial for understanding how these lipids are specifically recognized by proteins to initiate signaling cascades and other cellular events. portlandpress.comoatext.com These simulations place a lipid molecule (the ligand) into the potential binding site of a protein (the receptor) and score the resulting poses based on factors like electrostatic compatibility and shape complementarity. oatext.com

Research Findings:

Docking studies, often combined with MD simulations for refinement, have successfully identified the binding sites for phosphoinositides on a wide range of proteins, particularly those containing specialized lipid-binding modules like Pleckstrin Homology (PH) domains. whiterose.ac.uknih.gov These studies consistently show that the binding is driven by strong electrostatic interactions between the negatively charged phosphate groups on the dipalmitoyl phosphoinositide's inositol ring and positively charged (basic) amino acid residues, such as lysine (B10760008) and arginine, on the protein surface. portlandpress.comnih.gov

Systematic simulation studies of numerous PH domains have revealed common interaction patterns. whiterose.ac.uk For many PH domains, the primary interaction site involves the β1 and β2 strands and the connecting loop, often supplemented by contacts with other loops. whiterose.ac.uk Docking and MD can also reveal the importance of multivalent interactions, where a single protein domain may bind to multiple phosphoinositide molecules simultaneously, leading to lipid clustering and stabilizing the protein on the membrane surface. portlandpress.comwhiterose.ac.uk For example, a docking simulation showed how the PH domain of the protein PDK1 could interact with a dipalmitoyl-PIP3 molecule bound to the nuclear receptor SF-1, suggesting a mechanism for forming larger protein complexes. pnas.org

Interactive Data Table: Key Interacting Residues in Phosphoinositide-Protein Binding

This table provides examples of protein domains and key amino acid residues identified through computational studies as being critical for binding to phosphoinositides.

| Protein Domain Family | Example Protein | Key Interacting Residues | Interaction Type | Citation |

| Pleckstrin Homology (PH) | GRP1, BTK, Akt1 | Lysine (K), Arginine (R) | Electrostatic, Hydrogen Bonds | portlandpress.comwhiterose.ac.uknih.gov |

| F-BAR | Nervous wreck (Nwk) | Lysine (K), Arginine (R) | Electrostatic | researchgate.net |

| Nuclear Receptor (LBD) | Steroidogenic Factor 1 (SF-1) | Not specified, but forms surface for docking | Surface Complementarity | pnas.org |

| Phosphatidylinositol Transfer Protein (PITP) | PITPα | Tyr103, Trp203, Trp204 | Hydrogen Bonds, Hydrophobic | nih.gov |

Preclinical and Mechanistic Research Applications of Dipalmitoyl Phosphoinositides

Investigation of Dipalmitoyl Phosphoinositides in Disease Mechanisms (e.g., cellular pathologies, metabolic dysregulation)

The dysregulation of phosphoinositide metabolism is a key factor in the development of numerous human diseases, ranging from cancer to metabolic disorders. frontiersin.orgnih.gov Even subtle changes in the flux or organization of phosphoinositide metabolism can lead to severe pathological consequences. nih.gov Research into the roles of specific acyl chain compositions, such as dipalmitoyl, is crucial for a detailed understanding of these disease mechanisms.

Cellular Pathologies:

Alterations in phosphoinositide levels are strongly associated with various cellular pathologies. In cancer, for instance, the enzymes that metabolize phosphoinositides are frequently mutated or their expression levels are altered. frontiersin.org The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is heavily reliant on phosphoinositide second messengers, is one of the most commonly activated pathways in human cancers. cellsignal.com This pathway regulates cell proliferation, survival, and growth. nih.gov While much of the research has focused on the headgroups of phosphoinositides, the dipalmitoyl acyl chains can influence the localization and activity of these lipids and the enzymes that act upon them, thereby affecting downstream signaling.

In the context of cardiovascular disease, phosphoinositides are essential regulators of processes such as cell migration, proliferation, and cytoskeletal rearrangements. frontiersin.org Chronic activation of the PI3K/Akt pathway, for example, can lead to pathological cardiac hypertrophy. frontiersin.org The specific contribution of dipalmitoyl species to these processes is an area of ongoing investigation.

Metabolic Dysregulation:

Phosphoinositides are central to the regulation of metabolism, particularly in response to insulin (B600854). nih.govnih.gov The insulin receptor signaling cascade heavily involves PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt. nih.gov This pathway is critical for stimulating glucose uptake into muscle and fat cells and for suppressing glucose production in the liver. nih.gov

Dysregulation of this pathway is a hallmark of type 2 diabetes and obesity. nih.govnih.gov For instance, depletion of cellular inositol (B14025), a precursor for phosphoinositides, has been shown to significantly alter phospholipid metabolism, leading to a more than three-fold decrease in phosphatidylinositol (PI) levels in human embryonic kidney (HEK293T) cells. biorxiv.org This highlights the critical role of maintaining a sufficient supply of the building blocks for phosphoinositide synthesis. The dipalmitoyl form of PI is a direct precursor for the synthesis of various phosphorylated dipalmitoyl phosphoinositides, and its availability can thus influence metabolic signaling.

The table below summarizes key research findings on the involvement of phosphoinositides in various disease mechanisms.

| Disease Area | Key Phosphoinositide-Related Pathway/Mechanism | Observed Pathological Consequence |

| Cancer | PI3K/Akt/mTORC1 signaling pathway activation | Increased cell proliferation, survival, and metabolic activity. frontiersin.orgnih.govnih.gov |

| Metabolic Syndrome/Obesity | Dysregulation of insulin signaling via PI3K/Akt | Insulin resistance, impaired glucose uptake. nih.govnih.gov |

| Cardiovascular Disease | Chronic activation of the PI3K/Akt pathway | Pathological cardiac hypertrophy, atherosclerosis. frontiersin.org |

| Genetic Disorders | Mutations in phosphoinositide-metabolizing enzymes | Developmental abnormalities, primary immunodeficiencies. frontiersin.org |

| Infectious Diseases | Hijacking of host cell phosphoinositide machinery by pathogens | Intracellular movement, replication, and assembly of infectious agents. nih.gov |

Strategic Development of Chemical Probes and Inhibitors Targeting Dipalmitoyl Phosphoinositide Metabolism and Signaling

To dissect the complex roles of dipalmitoyl phosphoinositides, researchers have developed a variety of chemical probes and inhibitors. These tools are designed to specifically interact with and report on the localization and abundance of these lipids, or to inhibit the enzymes that control their metabolism.

Chemical Probes:

Fluorescently tagged protein domains that specifically bind to the headgroups of different phosphoinositides have become invaluable tools for live-cell imaging. nih.govnih.gov These probes, often fused to Green Fluorescent Protein (GFP), allow for the visualization of phosphoinositide dynamics in real-time. nih.gov For example, the pleckstrin homology (PH) domain of phospholipase C delta (PLCδ) is a high-affinity binding module for phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2). frontiersin.org By using dipalmitoyl phosphoinositides in in vitro binding assays, the specificity of these probes can be rigorously tested. nih.gov

More advanced probes include photoactivatable lipid analogs. acs.org These probes can be incorporated into cellular membranes and then, upon photoactivation, covalently cross-link to interacting proteins, allowing for their identification. acs.org The development of probes with dipalmitoyl chains would enable the specific investigation of the interactome of these particular lipid species.

Inhibitors:

A significant effort has been made to develop small molecule inhibitors of the kinases and phosphatases that regulate phosphoinositide metabolism. frontiersin.org These inhibitors are crucial preclinical tools for validating these enzymes as therapeutic targets. For example, wortmannin is a well-known inhibitor of PI3-kinases that has been instrumental in elucidating the role of this pathway in insulin signaling and cancer. nih.gov

More recently, efforts have focused on developing isoform-specific inhibitors to minimize off-target effects. For instance, inhibitors targeting phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) have been developed and shown to disrupt energy metabolism in cancer cells. nih.gov The compound KRP203 has been identified as a multi-target drug that can modulate the activity of several phosphoinositide kinases, leading to significant alterations in cellular phosphoinositide levels. nih.gov

The following table details examples of chemical probes and inhibitors used in phosphoinositide research.

| Tool Type | Name/Class | Target(s) | Application in Research |

| Chemical Probe | GFP-fused PH domains (e.g., from PLCδ, GRP1, TAPP1) | Specific phosphoinositide headgroups (e.g., PI(4,5)P2, PI(3,4,5)P3) | Live-cell imaging of phosphoinositide dynamics and localization. nih.govnih.gov |

| Chemical Probe | Photoactivatable lipid analogs (e.g., with diazirine or benzophenone groups) | Interacting proteins and lipids | Identification of the molecular interactions of specific lipids within membranes. acs.orggoogle.com |

| Inhibitor | Wortmannin | PI3-Kinases | Blocking the synthesis of PI(3,4,5)P3 to study insulin signaling and cancer pathways. nih.gov |

| Inhibitor | Bisperoxovanadium compounds | PTEN phosphatase | Increasing PI(3,4,5)P3 levels to enhance insulin sensitivity. nih.gov |

| Inhibitor | KRP203 | Multiple phosphoinositide kinases (e.g., PI5P4Kα, PI4KIIβ) | Modulating cellular phosphoinositide metabolism to study its effects on cell function. nih.gov |

Utilization of In vitro and In vivo Model Systems for Elucidating Dipalmitoyl Phosphoinositide Functions

The study of dipalmitoyl phosphoinositides relies on a combination of in vitro and in vivo model systems to understand their function from the molecular to the organismal level.

In vitro Model Systems:

Simplified, cell-free systems are essential for dissecting the biochemical properties of dipalmitoyl phosphoinositides and their interactions with proteins. These models include:

Liposomes: Artificial vesicles composed of a lipid bilayer, which can be made with defined compositions, including dipalmitoyl phosphoinositides. nih.gov These are used to study the activity of lipid kinases and phosphatases. nih.gov

Monolayers: A single layer of lipid molecules at an air-water interface. This system allows for precise control over the packing density of the lipids and is used to study enzyme kinetics, such as the hydrolysis of 1,2-dipalmitoyl-phosphatidylcholine (DPPC) by phospholipase D. nih.gov

Lipid-protein interaction assays: Techniques like fat-blots, where lipids are spotted onto a membrane and then incubated with a protein of interest, are used to assess binding specificity. nih.gov

In vivo Model Systems:

To understand the physiological and pathophysiological roles of dipalmitoyl phosphoinositides, researchers utilize a variety of in vivo models:

Cultured Cells: Cell lines, such as HEK293T or glioblastoma cells (e.g., U87MG), are workhorses for studying phosphoinositide signaling. biorxiv.orgnih.gov They can be genetically manipulated to overexpress or knock down specific enzymes, and they are amenable to live-cell imaging with fluorescent probes. nih.gov

Genetically Engineered Mice: Mouse models with targeted deletions or mutations in the genes encoding phosphoinositide-metabolizing enzymes have been instrumental in revealing the roles of these pathways in development, metabolism, and disease. nih.gov For example, mice with a germline deletion of p53 and mutations in PI5P4K have been used to study the role of this kinase in tumor development. nih.gov

Drosophila melanogaster (Fruit Fly): The fruit fly is a powerful model organism for genetic studies of signaling pathways, including those involving phosphoinositides. The Baskin Lab, for example, uses Drosophila to study the function of the phosphoinositide-binding protein PLEKHA4. cornell.edu

This table provides an overview of the model systems employed in phosphoinositide research.

| Model System | Type | Key Advantages | Examples of Research Applications |

| Liposomes | In vitro | Defined lipid composition, allows for biochemical assays of enzyme activity. | Studying the substrate specificity of phosphoinositide kinases like PIKFYVE. nih.gov |

| Monolayers | In vitro | Precise control over lipid packing and surface pressure. | Investigating the kinetics of lipid-metabolizing enzymes like phospholipase D. nih.gov |

| Cultured Cells | In vivo | Amenable to genetic manipulation, live-cell imaging, and high-throughput screening. | Analyzing changes in phosphoinositide levels in response to drug treatment (e.g., KRP203 in U87MG cells). nih.gov |

| Mouse Models | In vivo | Allows for the study of complex physiological and pathological processes in a whole organism. | Investigating the role of PI5P4K in tumor development and metabolism. nih.gov |

| Drosophila melanogaster | In vivo | Powerful genetics, rapid life cycle, conservation of key signaling pathways. | Elucidating the function of novel phosphoinositide-binding proteins in development and disease. cornell.edu |

Future Directions and Emerging Areas in Dipalmitoyl Phosphoinositide Research

Interdisciplinary Approaches: Integrating Chemistry, Biophysics, and Cell Biology in Phosphoinositide Science

A comprehensive understanding of dipalmitoyl phosphoinositides necessitates a collaborative, interdisciplinary approach. The convergence of chemistry, biophysics, and cell biology is poised to unravel the nuanced roles of these specific lipid molecules.

Chemists are instrumental in synthesizing dipalmitoyl phosphoinositide analogues and molecular probes. These tools are crucial for tracing the localization and interactions of these lipids within the complex cellular landscape. The development of photoactivatable or clickable probes, for instance, will enable researchers to precisely track the movement and binding partners of dipalmitoyl phosphoinositides in living cells.

Biophysicists can then employ a range of sophisticated techniques to study the impact of dipalmitoyl acyl chains on membrane properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction, and computational modeling can provide detailed insights into how the saturated acyl chains of these phosphoinositides influence membrane fluidity, thickness, and the formation of specialized domains like lipid rafts.

Cell biologists, armed with the tools and insights from chemistry and biophysics, can then investigate the functional consequences of these properties in a physiological context. Advanced imaging techniques, including super-resolution microscopy and fluorescence lifetime imaging microscopy (FLIM), will be pivotal in visualizing the dynamic behavior of dipalmitoyl phosphoinositides and their downstream effectors in real-time.

Addressing Current Challenges and Exploring New Opportunities in Dipalmitoyl Phosphoinositide Research

The study of phosphoinositides is inherently challenging due to their low abundance and rapid turnover. frontiersin.orgnih.gov These challenges are magnified when focusing on specific acyl chain variants like dipalmitoyl phosphoinositides. However, emerging technologies are paving the way for new opportunities to overcome these hurdles.

A significant challenge lies in the accurate detection and quantification of specific phosphoinositide species. frontiersin.org Traditional lipidomics approaches often struggle to differentiate between isomers and lipids with different acyl chain compositions. The development of advanced mass spectrometry techniques, such as lipidomics combined with chiral chromatography, is a promising avenue to precisely identify and quantify dipalmitoyl phosphoinositides in cellular and tissue samples. frontiersin.org

Another challenge is to understand the spatial and temporal regulation of these lipids. Their rapid interconversion by a host of kinases and phosphatases makes it difficult to capture their dynamic signaling roles. mdpi.comresearchgate.net The development of novel biosensors with high specificity for dipalmitoyl phosphoinositides will be critical to monitor their localized production and turnover in response to various cellular stimuli.

These technological advancements present exciting new opportunities. By overcoming the current limitations, researchers can begin to explore the unique contributions of dipalmitoyl phosphoinositides to cellular processes. This could lead to a deeper understanding of how the acyl chain composition of these signaling lipids fine-tunes their function and contributes to the complexity of cellular regulation.

Identification of Untapped Mechanistic Roles and Novel Effectors of Dipalmitoyl Phosphoinositides

A key area for future research is the identification of previously unknown mechanistic roles and novel effector proteins that specifically interact with dipalmitoyl phosphoinositides. The distinct biophysical properties conferred by the dipalmitoyl chains suggest that these lipids may have specialized functions that are not shared by their more unsaturated counterparts.